Cas no 101575-84-2 (2-(2-Furyl)1H-benzimidazole (Fuberidazole))

2-(2-Furyl)1H-benzimidazole (Fuberidazole) structure
101575-84-2 structure
Product Name:2-(2-Furyl)1H-benzimidazole (Fuberidazole)
CAS No:101575-84-2
MF:C11H8N2O
MW:184.19402217865
CID:1058201
PubChem ID:19756
Update Time:2025-04-20

2-(2-Furyl)1H-benzimidazole (Fuberidazole) Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Furyl)1H-benzimidazole (Fuberidazole)
    • 2-[2]furyl-1H-benzimidazole, picrate
    • FUBERIDAZOLE
    • DTXCID2021995
    • NS00000144
    • CS-0013912
    • Q5506905
    • ALBB-017849
    • Furidazole; NSC 72670;Voronit;BAY 33172
    • NSC 72670
    • 101575-84-2
    • SCHEMBL23174
    • LS-05915
    • Fuberidatol
    • C18737
    • 2-(2-Furyl)-1H-benzimidazole
    • Tox21_301574
    • Benzimidazole, 2-(2-furyl)-
    • STK741597
    • G76480
    • Voronite
    • B-33172
    • MFCD00055496
    • Voronit
    • RXD450F6C7
    • 2-benzimidazol-2-ylfuran
    • 3878-19-1
    • W VII/117
    • 2-(Fur-2-yl)-1H-benzimidazole
    • F0346-3053
    • 2-(2'-Furyl)-benzimidazole
    • WLN: T56 BM DNJ C- BT5OJ
    • FUBERIDAZOLE [ISO]
    • 2-(furan-2-yl)-1H-benzo[d]imidazole
    • Furidazole
    • Fuberidazole [BSI:ISO]
    • NCGC00255946-01
    • NSC-72670
    • 2-Furan-2-yl-1H-benzoimidazole
    • EINECS 223-404-0
    • CAS-3878-19-1
    • Fuberidazole 10 microg/mL in Methanol
    • 2-(2-Furanyl)-1H-benzimidazole
    • Bayer 33172
    • BDBM50180740
    • CHEMBL201094
    • 1H-Benzimidazole, 2-(2-furanyl)-
    • 2-(2-furyl)-1H-1,3-benzimidazole
    • AKOS000591107
    • Fuberidazole, PESTANAL(R), analytical standard
    • SR-01000393557-1
    • 2-(furan-2-yl)-1H-benzimidazole
    • Furidazol
    • 2-(2-Furyl)benzimidazole
    • UNII-RXD450F6C7
    • 2-(furan-2-yl)-benzimidazole
    • NSC72670
    • 2-(furan-2-yl)-1H-1,3-benzodiazole
    • AE-641/02605022
    • Fuberisazol
    • Fubridazole
    • Fuberidazole, analytical standard
    • DTXSID4041995
    • BAY 33172
    • Fuberidazol
    • CHEBI:81926
    • 2-(2-Furyl)-1H-benzimidazole #
    • SR-01000393557
    • Inchi: 1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)
    • InChI Key: UYJUZNLFJAWNEZ-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 184.063663g/mol
  • Monoisotopic Mass: 184.063663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 184.19g/mol
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • Melting Point: 536 to 550 °F decomposes (EPA, 1998)
  • LogP: 2.67 (LogP)
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.